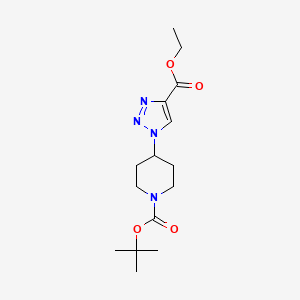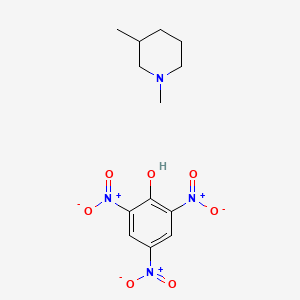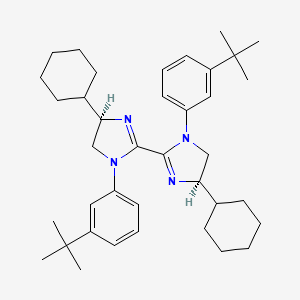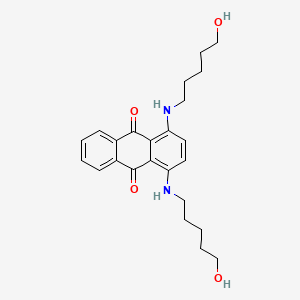![molecular formula C14H21BrO4 B14015747 1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene CAS No. 33192-81-3](/img/structure/B14015747.png)
1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene,1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]- is an organic compound with a complex structure It consists of a benzene ring substituted with a bromine atom and a long chain of ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]- typically involves the bromination of a benzene derivative followed by the introduction of ethoxy groups. The process can be summarized as follows:
Bromination: The benzene ring is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces a bromine atom to the benzene ring.
Ethoxylation: The brominated benzene is then reacted with ethylene oxide (C2H4O) in the presence of a base such as sodium hydroxide (NaOH) to introduce ethoxy groups. This step is repeated multiple times to achieve the desired chain length.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene,1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a benzene derivative with ethoxy groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Various benzene derivatives with different functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Benzene derivatives with ethoxy groups.
Scientific Research Applications
Benzene,1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene,1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]- involves its interaction with various molecular targets. The bromine atom and ethoxy groups can participate in different chemical reactions, leading to the formation of new compounds. The specific pathways and targets depend on the nature of the reactions and the conditions under which they are carried out.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-bromo-4-ethoxy-: A simpler compound with a single ethoxy group.
Benzene, 4-bromo-1,2-dimethoxy-: Contains two methoxy groups instead of ethoxy groups.
1-Bromo-2-(2-methoxyethoxy)ethane: A compound with a similar structure but different functional groups.
Uniqueness
Benzene,1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]- is unique due to its long chain of ethoxy groups, which imparts distinct chemical properties and potential applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
33192-81-3 |
|---|---|
Molecular Formula |
C14H21BrO4 |
Molecular Weight |
333.22 g/mol |
IUPAC Name |
1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C14H21BrO4/c1-3-16-8-9-17-10-11-18-12(2)19-14-6-4-13(15)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
TXHBLMHUGVNROP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(C)OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)


![2-amino-9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14015685.png)
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B14015686.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14015693.png)
![(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol](/img/structure/B14015701.png)
![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)
![2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde](/img/structure/B14015709.png)




![5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
